molecular formula C17H28O3 B196765 Tyloxapol CAS No. 25301-02-4

Tyloxapol

Cat. No.: B196765
CAS No.: 25301-02-4
M. Wt: 280.4 g/mol
InChI Key: MDYZKJNTKZIUSK-UHFFFAOYSA-N
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Description

Tyloxapol is a nonionic liquid polymer of the alkyl aryl polyether alcohol type. It is primarily used as a surfactant to aid in the liquefaction and removal of mucopurulent bronchopulmonary secretions. This compound is administered by inhalation through a nebulizer or with a stream of oxygen. Additionally, this compound is known to block plasma lipolytic activity, which is used to induce experimental hyperlipidemia in animals .

Mechanism of Action

Target of Action

Tyloxapol primarily targets Lipoprotein Lipase (LPL) . LPL is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides .

Mode of Action

This compound acts as an inhibitor of Lipoprotein Lipase . When injected, it blocks plasma lipolytic activity, thereby preventing the breakdown of triglyceride-rich lipoproteins . This action inhibits the uptake of triglycerides, which are a type of fat found in the blood .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the lipid metabolism pathway . By inhibiting Lipoprotein Lipase, this compound disrupts the normal breakdown and uptake of triglycerides. This can lead to an increase in the levels of triglyceride-rich lipoproteins in the blood .

Pharmacokinetics

It is known that this compound is administered either through a nebulized solution or a stream of oxygen .

Result of Action

The inhibition of Lipoprotein Lipase by this compound results in the accumulation of triglyceride-rich lipoproteins in the blood . This can lead to hyperlipidemia, a condition characterized by abnormally high levels of lipids in the blood . On a cellular level, this compound has been shown to induce apoptosis in certain cell types .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain substances, such as soybean oil, can attenuate the interaction of this compound with the cell membrane, thereby reducing its cytotoxicity . .

Preparation Methods

Tyloxapol is synthesized through the polymerization of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde and oxirane. The reaction involves linking 6-8 molecules of 4-(1,1,3,3-tetramethylbutyl)phenol with formaldehyde to form a chain, which then undergoes reaction with oxirane to produce polyoxyethyleneoxy moieties . Industrial production methods involve careful control of reaction conditions to ensure the desired polymer length and properties.

Chemical Reactions Analysis

Tyloxapol undergoes several types of chemical reactions:

Comparison with Similar Compounds

Tyloxapol is unique in its dual role as a surfactant and lipoprotein lipase inhibitor. Similar compounds include:

This compound stands out due to its specific polymer structure and its ability to induce hyperlipidemia in experimental settings, making it a valuable tool in both research and clinical applications.

Biological Activity

Tyloxapol, a non-ionic surfactant, has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. Originally developed as a mucolytic agent, its applications have expanded to include roles in inhibiting biofilm formation, osteoclastogenesis, and serving as a drug delivery vehicle. This article explores the biological activity of this compound based on recent research findings and case studies.

This compound operates through various mechanisms depending on its application:

  • Mucolytic Activity : It acts as a surfactant to reduce the viscosity of mucus, facilitating its clearance from the respiratory tract. This property is particularly useful in treating conditions like Chronic Obstructive Pulmonary Disease (COPD) where mucus clearance is impaired .
  • Inhibition of Biofilm Formation : Research indicates that this compound inhibits biofilm formation in Escherichia coli by suppressing bacterial attachment without significantly affecting cell growth. This suggests its potential utility in combating bacterial infections associated with biofilms .
  • Osteoclastogenesis Suppression : this compound has been shown to inhibit RANKL-stimulated osteoclastogenesis, which is crucial in bone resorption processes. It achieves this by blocking the NF-κB signaling pathway and MAPK activation, thereby reducing bone loss in experimental models .
  • Drug Delivery Systems : this compound is also utilized in formulating niosomes for drug delivery, enhancing the encapsulation and stabilization of therapeutic agents .

Biofilm Inhibition

A study demonstrated that this compound effectively inhibited biofilm formation by E. coli at low concentrations, showcasing its potential as an antibiofilm agent. The inhibition was attributed to its ability to disrupt bacterial attachment mechanisms rather than affecting planktonic growth .

Osteoclastogenesis and Bone Health

In vitro studies revealed that this compound significantly suppressed osteoclast activity and differentiation in response to RANKL stimulation. In vivo experiments indicated that it mitigated ovariectomy-induced bone loss in mice, suggesting its potential as a treatment for osteoporosis . The following table summarizes key findings from this research:

Study AspectFindings
Inhibition of Osteoclasts Dose-dependent suppression of activity
Mechanism Inhibition of NF-κB and MAPK pathways
Effect on Bone Mass Reduced bone loss in OVX mice

Mucolytic Effectiveness

A double-blind randomized controlled trial assessed the mucolytic effectiveness of this compound compared to saline in COPD patients. Results showed that this compound significantly increased sputum weight and reduced inflammatory cytokines over three weeks of treatment, indicating both mucolytic and anti-inflammatory properties . The following table presents the primary outcomes:

TreatmentSputum Weight (g)IL-1β ChangeIL-6 ChangeIL-8 Change
This compound 4.03 (95% CI: 2.34–5.73)DecreasedDecreasedDecreased
Saline 2.63 (95% CI: 1.73–3.53)IncreasedIncreasedIncreased

Case Studies

Several case reports have highlighted the clinical applications of this compound:

  • Thoracic Empyema Treatment : Two cases successfully treated thoracic empyema using intrapleural saline irrigation combined with this compound, demonstrating its utility beyond traditional mucolytic applications .
  • Chronic Obstructive Pulmonary Disease (COPD) : Patients inhaling this compound reported improved mucus clearance and reduced inflammatory responses compared to saline treatments, supporting its role as a safe therapeutic option for managing COPD symptoms .

Properties

IUPAC Name

formaldehyde;oxirane;4-(2,4,4-trimethylpentan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O.C2H4O.CH2O/c1-13(2,3)10-14(4,5)11-6-8-12(15)9-7-11;1-2-3-1;1-2/h6-9,15H,10H2,1-5H3;1-2H2;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYZKJNTKZIUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)O.C=O.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25301-02-4
Record name Ethylene oxide-formaldehyde-4-(1,1,3,3-tetramethylbutyl)phenol copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25301-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30179950
Record name Tyloxapol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tyloxapol, when injected IP, blocks plasma lipolytic activity, and thus the breakdown of triglyceride-rich lipoproteins. It has also been shown to be inhibitor of lipoprotein lipase, thus preventing triglyceride uptake.
Record name Tyloxapol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

25301-02-4
Record name Tyloxapol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06439
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tyloxapol
Source DTP/NCI
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Record name Tyloxapol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,4,4-trimethylpentan-2-yl)phenol; formaldehyde; oxirane
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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